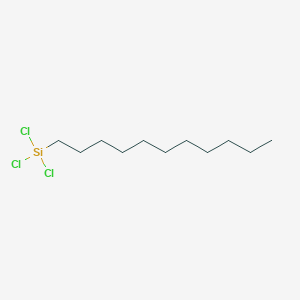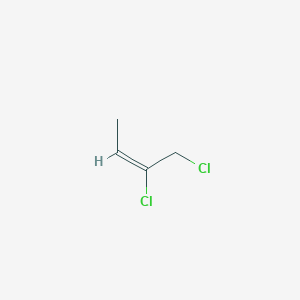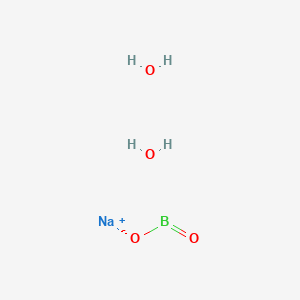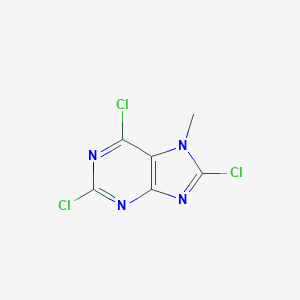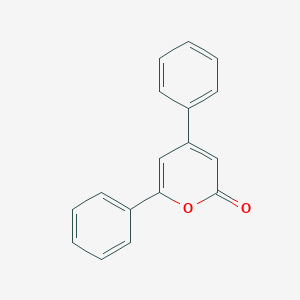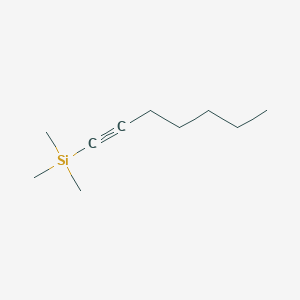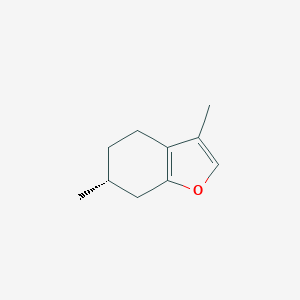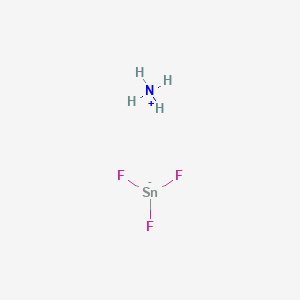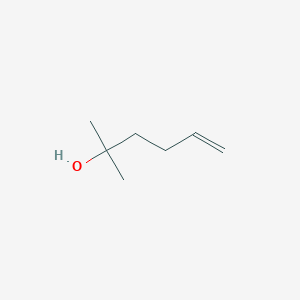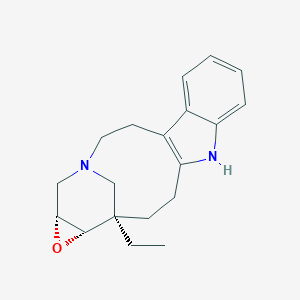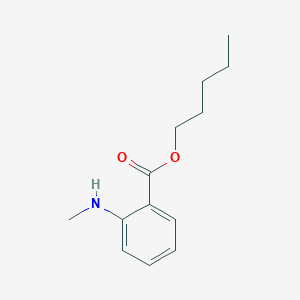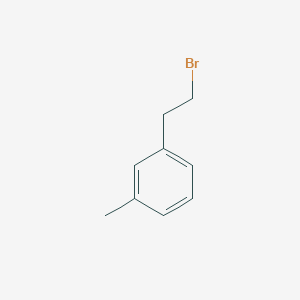
1-(2-溴乙基)-3-甲基苯
描述
1-(2-Bromoethyl)-3-methylbenzene is a brominated aromatic compound that is of interest due to its potential as an intermediate in organic synthesis. While the provided papers do not directly discuss 1-(2-Bromoethyl)-3-methylbenzene, they do provide insights into the synthesis, structure, and reactivity of related brominated aromatic compounds, which can be extrapolated to understand the properties and reactivity of 1-(2-Bromoethyl)-3-methylbenzene.
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve regioselective bromination, ortho-metalation, and halogen/metal permutations as described in the synthesis of various 1,2-dibromobenzenes . Additionally, radical bromination is another method used to introduce bromine atoms into aromatic compounds, as seen in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene . These methods could potentially be adapted for the synthesis of 1-(2-Bromoethyl)-3-methylbenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of brominated aromatic compounds . The crystal structures often reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which can influence the packing and stability of the crystals. These interactions are also likely to be present in the crystal structure of 1-(2-Bromoethyl)-3-methylbenzene, affecting its crystalline properties.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various organic transformations. For instance, 1-bromo-2-iodobenzenes can undergo CuI-catalyzed coupling with beta-keto esters to form benzofurans . Similarly, 1-(2-Bromoethyl)-3-methylbenzene could potentially be used in coupling reactions to form more complex molecules. The presence of the bromoethyl group may also allow for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms. These atoms are heavy, leading to higher molecular weights and potentially higher boiling points compared to their non-brominated counterparts. The electron-withdrawing nature of bromine can affect the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. The solvates of brominated compounds, such as 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, can have different conformations and packing in the solid state, which is also relevant for understanding the properties of 1-(2-Bromoethyl)-3-methylbenzene .
科学研究应用
-
Electrochemical Bromofunctionalization of Alkenes
- Field : Organic & Biomolecular Chemistry .
- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Method : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
- Results : The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
-
Synthesis of 1,2-biphenylethane Based Single-Molecule Diodes
- Field : Organic & Biomolecular Chemistry .
- Application : This research describes the synthesis of novel biphenylethane-based wires for molecular electronics . Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .
- Method : The symmetric biphenylethane derivatives R and R′ without an EWG were obtained successfully as reference compounds starting from 1,2-bis(4-bromophenyl)ethane (1) .
- Results : The research proposed a new theoretical model showing the realization of single-molecule diodes with very high rectification ratios .
-
Western Blotting, Immunoprecipitation, and Immunogen
- Field : Biochemistry .
- Application : 1-(2-Bromoethyl)naphthalene has applications in research fields such as Western blotting, Immunoprecipitation, immunogen, and in purification processes .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Intermediate Compound in Various Industries
- Field : Industrial Chemistry .
- Application : “1-(2-Bromoethyl)-3-methylbenzene” is widely used as an intermediate compound in various industries, including pharmaceuticals, fragrances, and fine chemicals . The compound is valued for its versatility in enabling the synthesis of various important derivatives .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry .
- Application : In the pharmaceutical industry, “1-(2-Bromoethyl)-3-methylbenzene” plays a vital role in the synthesis of various medicinal compounds . It acts as a building block for the development of drugs used to treat different medical conditions .
- Method : The synthesis involved reacting methyl cyanoacetate with “1-(2-Bromoethyl)-3-methylbenzene” in the presence of sodium methoxide in methanol . This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% .
- Results : The resulting compound served as a key intermediate in the production of β-peptidomimetics . These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides . They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue . By varying the lipophilic side-chains, researchers obtained a series of potent β-peptidomimetics with high enzymic stability and low toxicity against human erythrocytes .
-
Fragrance Industry
- Field : Fragrance Chemistry .
- Application : This compound finds applications in the fragrance industry . It is utilized in the creation of unique and appealing scents in perfumes, colognes, and other personal care products .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Intermediate in Industrial Processes
- Field : Industrial Chemistry .
- Application : “1-(2-Bromoethyl)-3-methylbenzene” acts as an intermediate in industrial processes . It is utilized across multiple sectors, serving as a building block for synthesizing complex organic molecules . Additionally, it plays a crucial role in research settings where exploration of organic reactions and mechanisms is undertaken .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Synthesis of Small β-peptidomimetics
- Field : Pharmaceutical Chemistry .
- Application : “1-(2-Bromoethyl)-3-methylbenzene” was used to create potent antimicrobial β-peptidomimetics with high enzymic stability and low toxicity .
- Method : The synthesis involved reacting methyl cyanoacetate with “1-(2-Bromoethyl)-3-methylbenzene” in the presence of sodium methoxide in methanol . This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% .
- Results : The resulting compound served as a key intermediate in the production of β-peptidomimetics . These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides . They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue . By varying the lipophilic side-chains, researchers obtained a series of potent β-peptidomimetics with high enzymic stability and low toxicity against human erythrocytes .
-
Production of Fine Chemicals
- Field : Fine Chemicals .
- Application : “1-(2-Bromoethyl)-3-methylbenzene” is also employed in the production of fine chemicals . These chemicals are utilized in a wide range of applications, including specialty coatings, polymers, and additives .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
安全和危害
未来方向
Future directions in the study of similar compounds involve the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles . Another example is the exploration of the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
属性
IUPAC Name |
1-(2-bromoethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJFINZGUXVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341157 | |
| Record name | 1-(2-Bromoethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-methylbenzene | |
CAS RN |
16799-08-9 | |
| Record name | 1-(2-Bromoethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



